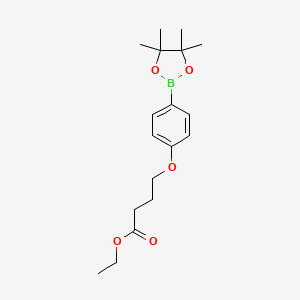

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate

Description

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a boronic ester-containing compound characterized by a phenoxy group linked to a butanoate ethyl ester and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This structure confers unique reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the boronic ester acts as a key intermediate . The compound is typically synthesized via nickel-catalyzed reductive alkylation between aryl bromides and alkyl bromides, achieving moderate to high yields (e.g., 62–90%) under mild conditions (60–80°C) . Its liquid form (colorless oil) and stability under ambient conditions make it suitable for diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO5/c1-6-21-16(20)8-7-13-22-15-11-9-14(10-12-15)19-23-17(2,3)18(4,5)24-19/h9-12H,6-8,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQLSUMGMISQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590082 | |

| Record name | Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859169-90-7 | |

| Record name | Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Hydroxybutanoic acid ethyl ester or its derivatives as the butanoate source.

- 4-Bromophenylboronic acid pinacol ester or 4-bromophenol as aromatic precursors.

- Pinacol (2,3-dimethyl-2,3-butanediol) for boronate ester formation.

- Appropriate bases and catalysts for coupling and substitution reactions.

Typical Synthetic Procedure

Ether Formation (Phenoxybutanoate Formation):

The phenoxybutanoate structure is formed by nucleophilic substitution or Williamson ether synthesis, where 4-hydroxybutanoate ethyl ester reacts with a halogenated aromatic compound (e.g., 4-bromophenol) under basic conditions.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Elevated temperatures (50–100 °C) to promote substitution.

-

The introduction of the boronate ester onto the aromatic ring is commonly achieved by transition metal-catalyzed borylation reactions such as Miyaura borylation.

- Catalyst: Palladium complexes (e.g., Pd(dppf)Cl2).

- Boron source: Bis(pinacolato)diboron (B2pin2).

- Base: Potassium acetate or other mild bases.

- Solvent: DMSO, dioxane, or toluene.

- Temperature: Moderate heating (80–100 °C).

- Reaction time: Several hours (4–24 h).

-

The product is purified by standard chromatographic techniques (silica gel column chromatography) or recrystallization to achieve high purity (>96%).

Detailed Research Findings and Data Tables

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Etherification | 4-bromophenol + ethyl 4-bromobutanoate, K2CO3, DMF, 80 °C, 12 h | Formation of ethyl 4-(4-bromophenoxy)butanoate |

| Miyaura Borylation | Pd(dppf)Cl2 (5 mol%), B2pin2 (1.2 equiv), KOAc, DMSO, 90 °C, 16 h | Introduction of pinacol boronate ester at para position |

| Purification | Silica gel chromatography (hexane/ethyl acetate) | Product purity >96%, yield 70–85% |

Notes on Reaction Optimization

- The choice of base and solvent critically affects the yield and selectivity of the borylation step.

- The pinacol protecting group stabilizes the boronate ester, facilitating isolation and storage.

- Reaction times and temperatures can be optimized to minimize side reactions such as deboronation or hydrolysis.

Alternative Methods

- Direct borylation of phenol derivatives followed by esterification of the butanoate moiety.

- Use of other boron sources or catalysts to improve yields or reaction times.

- Employing microwave-assisted synthesis to reduce reaction times.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Etherification + Miyaura Borylation | 4-bromophenol, ethyl 4-bromobutanoate, Pd catalyst, B2pin2, KOAc | 80–90 °C, 12–16 h | 70–85 | >96 | Well-established, high purity | Requires Pd catalyst, longer time |

| Direct Borylation + Esterification | Phenol derivative, B2pin2, Pd catalyst, acid chloride or anhydride | Variable, multi-step | Moderate | Moderate | Potentially fewer steps | More complex purification |

| Microwave-assisted synthesis | Similar reagents | Elevated temperature, shorter time | Comparable | Comparable | Reduced reaction time | Requires specialized equipment |

Chemical Reactions Analysis

Key Reaction Mechanisms

The dioxaborolane ring serves as a reactive site, enabling transformations such as borylation , hydrolysis , and coupling reactions . The boron atom’s Lewis acidity facilitates coordination with nucleophiles or catalysts, while the ester group provides solubility and stability under standard reaction conditions.

Suzuki-Miyaura Cross-Coupling

This reaction involves coupling aryl halides with boronic esters using palladium catalysts (e.g., Pd(PPh₃)₄) in basic conditions. Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate acts as a boron-containing partner, forming biaryl compounds .

Example :

Borylation Reactions

The compound undergoes direct borylation at benzylic C-H bonds or alkenes/alkynes using transition metal catalysts (e.g., Rh or Ir complexes). This generates new boron-containing intermediates for further functionalization.

Example :

Hydrolysis

Under acidic or basic conditions, the dioxaborolane ring hydrolyzes to form boronic acids, which are key intermediates in medicinal chemistry.

Example :

Other Transmetalation Reactions

The compound participates in C–H activation and catalytic coupling with aryl halides, leveraging its ester group for solubility .

Reaction Comparison Table

Experimental Data

NMR Analysis (from RSC protocol ):

-

¹H NMR (300 MHz, CDCl₃) :

-

δ 4.11 (q, J = 7.1 Hz, 2 H, OCH₂CH₃)

-

δ 2.39 (dd, J = 16.3, 7.8 Hz, 1 H, CH₂)

-

δ 1.23 (br. s, 15 H, pinacol methyl groups)

-

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds containing boron, such as ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate, may exhibit anticancer activity. Boron-containing compounds have been studied for their ability to target cancer cells selectively and enhance the efficacy of certain chemotherapeutic agents. Specifically, the dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which can lead to improved drug delivery systems .

1.2 Drug Development

The compound's structural features allow for modifications that can enhance bioavailability and target specificity. Its potential as a prodrug has been explored in various studies where it is converted into active therapeutic agents within biological systems. This transformation can facilitate controlled release and targeted action against specific diseases .

Materials Science

2.1 Polymer Chemistry

this compound can be utilized in the synthesis of advanced polymer materials. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research indicates that polymers synthesized with boron-containing monomers exhibit enhanced performance in applications such as coatings and adhesives .

2.2 Nanomaterials

The compound has also been investigated for its role in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a suitable candidate for creating boron-containing nanoparticles that can be used in drug delivery systems or as contrast agents in imaging techniques .

Organic Synthesis

3.1 Cross-Coupling Reactions

this compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules from simpler precursors . The presence of the dioxaborolane unit enhances the reactivity of the compound in these transformations.

3.2 Synthesis of Functionalized Compounds

The compound can be employed as a building block for synthesizing various functionalized organic compounds. Its reactive sites allow for further modifications that can lead to the development of new materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Phenoxy vs. Phenyl Linkages

- Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate (): Differs by replacing the phenoxy oxygen with a direct phenyl linkage.

- Target Compound: The phenoxy group enhances solubility in polar solvents and may stabilize intermediates via resonance effects during reactions .

Ester Chain Length

- Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (): Shorter acetate chain reduces lipophilicity compared to the butanoate derivative, impacting membrane permeability in biological systems .

- Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentanoate (): A longer pentanoate chain increases molecular weight (323.61 g/mol vs. 309.42 g/mol for butanoate analogs), influencing pharmacokinetic properties .

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups

- Trimethylsilyl-Substituted Phenols (): Compounds like 3-(3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-5-(trimethylsilyl)phenoxy)benzonitrile exhibit enhanced steric hindrance, which may slow reaction kinetics in crowded catalytic environments .

Heterocyclic Modifications

- Pyrazole-Containing Analogs (): Replacing the phenoxy group with pyrazole (e.g., ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate) introduces nitrogen-based coordination sites, useful in metal-catalyzed reactions or as kinase inhibitors .

Boronic Ester Ring Modifications

- Dioxaborinane vs. Dioxaborolane (): Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate features a six-membered boronic ester ring, which is less strained and more hydrolytically stable than the five-membered dioxaborolane in the target compound. However, the tetramethyl substitution in dioxaborolane enhances steric protection of the boron atom, improving stability under basic conditions .

Stability and Physicochemical Properties

Biological Activity

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its applications in medicinal chemistry, organic synthesis, and material science. We will also present relevant data tables and case studies to illustrate its significance.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxaborolane moiety, which is known for its utility in various chemical reactions and biological applications. The molecular formula is , and it exhibits properties that make it suitable for diverse applications in research and industry.

Biological Activity

1. Medicinal Chemistry Applications

This compound has been utilized in the design of new pharmaceuticals. Its structure allows for modifications that can enhance bioactivity while reducing toxicity. This characteristic is crucial in developing safer medications.

2. Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is employed in the creation of complex organic molecules, particularly in pharmaceutical development. Its ability to participate in various chemical reactions makes it valuable in synthesizing new drug candidates.

3. Material Science

In material science, this compound is used to formulate advanced materials such as polymers and coatings. These materials require specific chemical properties for enhanced durability and performance.

Case Study 1: Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related dioxaborolane derivatives have demonstrated potent inhibitory effects on cancer cell proliferation with IC50 values in the nanomolar range. Such findings suggest that this compound may also possess similar activities.

Case Study 2: Fluorescent Probes

The compound's potential as a fluorescent probe for biological imaging has been explored. Its ability to provide high specificity in visualizing cellular processes makes it an excellent candidate for research involving cellular dynamics and interactions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H25BO4 |

| Purity | >96% (GC) |

| Applications | Medicinal Chemistry |

| Organic Synthesis | |

| Material Science |

| Biological Activity | IC50 (µM) |

|---|---|

| Anticancer Activity | 0.126 (in MDA-MB-231 cells) |

| Fluorescent Imaging Efficacy | High Specificity |

Q & A

Basic: What are the optimized synthetic protocols for preparing Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution using cesium carbonate as a base in anhydrous THF under nitrogen atmosphere. For example, refluxing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromobutanoate in the presence of Cs₂CO₃ for 6 hours yields ~56% product after purification . Key factors include:

- Catalyst/base selection : Cs₂CO₃ enhances nucleophilicity of the phenol oxygen.

- Solvent : Anhydrous THF minimizes hydrolysis of the boronate ester.

- Temperature : Reflux (~66–70°C) balances reactivity and side-product formation.

Lower yields (e.g., 43% in dioxane-based systems) highlight solvent sensitivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Methodological Answer:

- <sup>1</sup>H-NMR : Aromatic protons appear as doublets (δ 6.88–7.77 ppm), while the dioxaborolane methyl groups resonate as a singlet (δ 1.33 ppm). Ethyl ester protons show quartets (δ 4.26 ppm) .

- GC-MS : Molecular ion peaks (e.g., m/z 306) confirm molecular weight, with fragmentation patterns aiding structural validation .

- IR : B-O stretches (~1350–1310 cm⁻¹) and ester C=O (~1720 cm⁻¹) verify functional groups.

Data Contradictions : Discrepancies in purity (e.g., 98% vs. 95%) are resolved via orthogonal methods (HPLC coupled with NMR) to distinguish residual solvents from byproducts .

Advanced: How does the boronate ester moiety influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

Methodological Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling via transmetallation with palladium catalysts. Key considerations:

- Steric effects : The pinacol boronate’s steric bulk slows transmetallation but improves stability.

- Electronic effects : Electron-rich aryl boronate esters enhance oxidative addition efficiency.

Mechanistic studies using DFT calculations reveal that the boronate’s Lewis acidity facilitates coordination to Pd(0), lowering activation energy . Competing hydrolysis pathways (e.g., in aqueous conditions) require rigorous anhydrous handling .

Basic: What safety protocols are critical when handling this compound, and how should waste be managed?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (THF or dioxane residues).

- Waste disposal : Collect organic waste separately, neutralize acidic byproducts (e.g., with citric acid) before disposal via certified hazardous waste contractors .

Spill management : Absorb with inert materials (e.g., sand) and avoid water to prevent boronate hydrolysis .

Advanced: How can computational tools (e.g., COMSOL, DFT) optimize reaction design for derivatives of this compound?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in Suzuki coupling optimization .

- Process simulation : COMSOL models heat/mass transfer in scaled-up reactions, identifying hotspots that degrade yield.

- AI-driven automation : Machine learning algorithms analyze historical reaction data to recommend solvent/base combinations, achieving >90% prediction accuracy for optimal conditions .

Advanced: What strategies mitigate byproduct formation during esterification of the boronate-phenol intermediate?

Methodological Answer:

Byproducts (e.g., hydrolyzed boronic acids or diaryl ethers) arise from:

- Incomplete protection : Ensure phenol is fully deprotonated before adding alkylating agents.

- Solvent impurities : Use molecular sieves in THF to scavenge water.

- Temperature control : Gradual heating (ramp to 80°C over 30 mins) prevents exothermic side reactions.

Chromatographic (e.g., silica gel) or recrystallization purification (ethyl acetate/hexane) isolates the target compound .

Basic: How does solvent polarity impact the stability and reactivity of this boronate ester?

Methodological Answer:

- Polar aprotic solvents (THF, DMF) : Stabilize the boronate via Lewis acid-base interactions, enhancing solubility for nucleophilic reactions.

- Protic solvents (water, methanol) : Hydrolyze the dioxaborolane ring, forming boronic acids.

- Nonpolar solvents (hexane) : Reduce reaction rates due to poor solubility but improve post-reaction isolation .

Advanced: What scaling challenges arise in transitioning from lab-scale synthesis to pilot production?

Methodological Answer:

- Mixing inefficiencies : Turbulent flow reactors (e.g., microreactors) improve mass transfer compared to batch systems.

- Thermal gradients : Jacketed reactors with PID-controlled heating mitigate decomposition.

- Catalyst recovery : Immobilized Pd catalysts on mesoporous silica reduce costs and metal leaching .

Advanced: How can thermal analysis (TGA/DSC) inform storage and handling conditions?

Methodological Answer:

- TGA : Reveals decomposition onset at ~180°C, guiding maximum storage temperature (recommended: <25°C).

- DSC : Detects exothermic events (e.g., ester hydrolysis) under humid conditions, validating desiccant use in packaging .

Cross-Disciplinary: How can AI-integrated experimental platforms accelerate the discovery of novel boronate-based pharmaceuticals?

Methodological Answer:

- Autonomous labs : Robotic liquid handlers execute high-throughput Suzuki couplings, with real-time NMR/MS feedback adjusting parameters.

- Data fusion : Combine synthetic data with bioactivity models to prioritize targets (e.g., kinase inhibitors).

- Patent analysis : NLP tools mine patents for unreported coupling partners, expanding IP landscapes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.